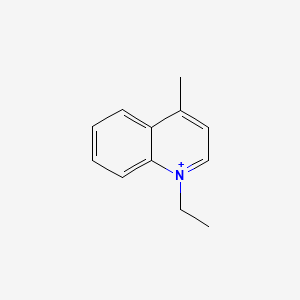

1-Ethyl-4-methylquinolinium

描述

1-Ethyl-4-methylquinolinium iodide (CAS: 605-59-4) is a cationic heterocyclic compound derived from the quinoline scaffold. Its molecular formula is C₁₂H₁₄IN (molar mass: 299.15 g/mol), featuring an ethyl group at the 1-position and a methyl group at the 4-position of the quinolinium core . The compound is typically synthesized via quaternization of 4-methylquinoline (lepidine) with ethyl iodide, forming a stable iodide salt . Key properties include:

属性

分子式 |

C12H14N+ |

|---|---|

分子量 |

172.25 g/mol |

IUPAC 名称 |

1-ethyl-4-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 |

InChI 键 |

LCNWZISUNVZUOV-UHFFFAOYSA-N |

规范 SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C |

产品来源 |

United States |

准备方法

1-乙基-4-甲基喹啉鎓可以通过多种方法合成。一种常见的合成路线是将4-甲基喹啉与碘乙烷在碱(如碳酸钾)的存在下反应。 反应通常在回流条件下进行,导致生成1-乙基-4-甲基喹啉鎓碘化物 . 工业生产方法可能涉及类似的合成路线,但在更大的规模上进行,并优化反应条件以确保高产率和纯度。

化学反应分析

科学研究应用

1-乙基-4-甲基喹啉鎓在科学研究中有着广泛的应用:

化学: 它被用作合成各种有机化合物的先驱,以及化学反应中的试剂。

生物学: 该化合物用于研究生物过程,以及作为检测特定生物分子的荧光探针。

医药: 研究探索了其作为抗菌剂的潜力及其在药物开发中的作用。

作用机制

1-乙基-4-甲基喹啉鎓的作用机制涉及它与细胞内的分子靶标和通路相互作用。在生物系统中,它可以充当电子受体,参与氧化还原反应。这种特性使其在检测活性氧物种和其他氧化过程中很有用。 此外,其与核酸和蛋白质形成复合物的能力有助于其生物活性 .

相似化合物的比较

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

Ionic vs. Neutral Compounds: The iodide salt in this compound enhances water solubility compared to neutral derivatives like 6-bromo-4-methylquinoline .

Functional Group Effects: The ketone group in 6-ethyl-4-methylquinolin-2(1H)-one introduces hydrogen-bonding capability, increasing solubility in polar solvents . The nitro group in 1-ethyl-6-nitroquinolin-4-one reduces electron density, making it reactive toward nucleophilic substitution .

Steric and Electronic Effects: Ethyl and methyl groups at the 1- and 4-positions in the target compound create steric hindrance, influencing regioselectivity in reactions . Bromine in 6-bromo-4-methylquinoline facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the iodide salt .

生物活性

1-Ethyl-4-methylquinolinium iodide (C₁₂H₁₄IN) is a quaternary ammonium salt characterized by a quinolinium structure, which includes a fused benzene and pyridine ring. This compound has attracted attention in various fields, particularly for its biological activity . Its unique chemical properties make it a subject of interest in antimicrobial research and potential therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of bacterial strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The mechanism behind this activity involves its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Interaction with Biological Membranes

Research indicates that this compound can alter the permeability of biological membranes. This property may facilitate the development of drug delivery systems, as the compound can enhance the uptake of therapeutic agents into cells . Furthermore, its interaction with proteins can influence their conformation and function, potentially leading to new therapeutic strategies.

Cancer Research Applications

There is emerging evidence that this compound may have applications in cancer research . Preliminary studies suggest that it can influence cellular signaling pathways, which are crucial in cancer progression. Its ability to interact with cellular membranes may also be leveraged to target cancer cells specifically .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the quinolinium derivatives can lead to different biological outcomes. For instance, compounds with different substituents on the quinoline ring have been explored to optimize their antimicrobial and anticancer activities .

Table 2: Structural Variants of Quinolinium Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-2-methylquinolinium iodide | Quinolinium derivative | Moderate antibacterial activity |

| 4-Methylquinolinium iodide | Quinolinium derivative | Lower potency compared to this compound |

| 1-Methylquinolinium iodide | Quinolinium derivative | Limited biological activity |

Case Study 1: Antimicrobial Resistance Mechanisms

A study investigated the role of this compound in understanding bacterial resistance mechanisms. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential application in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to modulate cell signaling pathways presents opportunities for further research into its therapeutic use against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。